molecular formula C16H21N5O2 B2358944 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1795297-97-0

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2358944
CAS No.: 1795297-97-0
M. Wt: 315.377
InChI Key: BRNGNWNTSGSKFQ-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both pyrimidine and methoxyphenyl groups, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Coupling with Methoxyphenyl Isocyanate: The final step involves the reaction of the pyrimidine intermediate with 4-methoxy-2-methylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the selection of solvents, catalysts, and reaction conditions to ensure efficient synthesis and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine and methoxyphenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea: Lacks the methoxy and methyl groups, potentially altering its biological activity.

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but without the methyl group on the phenyl ring.

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methylphenyl)urea: Lacks the methoxy group, which could affect its chemical properties.

Uniqueness

The presence of both the methoxy and methyl groups in 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea may confer unique properties, such as enhanced binding affinity to certain targets or improved solubility, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-9-12(23-4)5-6-13(11)19-16(22)18-10-14-17-8-7-15(20-14)21(2)3/h5-9H,10H2,1-4H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNGNWNTSGSKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC=CC(=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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